N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Description
N-(4-hydroxy-3,5-dimethylphenyl)benzamide is a benzamide derivative characterized by a hydroxy group and two methyl substituents on the phenyl ring attached to the amide nitrogen.
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h3-9,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMAWDKAPQWTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 4-hydroxy-3,5-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can affect the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural Features and Conformational Analysis
(a) Benzophenone Derivatives
The compound (2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone () shares the 4-hydroxy-3,5-dimethylphenyl group but replaces the benzamide with a benzofuran-linked ketone. X-ray crystallography reveals that its binding to cytochrome P450 2C19 induces a structural rearrangement in the enzyme’s active site, creating a smaller catalytic cavity compared to the homologous enzyme 2C7. This suggests that the 4-hydroxy-3,5-dimethylphenyl moiety may enhance substrate specificity in enzymatic interactions due to steric constraints .
(b) Nitro-Substituted Benzamides
3,5-Dinitro-N-(4-nitrophenyl)benzamide () features nitro groups instead of methyl and hydroxy substituents. Crystallographic analysis shows that its two benzene rings form a dihedral angle of 7.78°, and nitro groups are twisted by 6.82–18.94° relative to the aromatic planes. In contrast, the hydroxy and methyl groups in the target compound likely reduce torsional strain, favoring planar conformations and stronger intermolecular hydrogen bonds (e.g., N–H⋯O), which could improve crystal stability .
(c) Methoxy-Substituted Analogues
3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide () replaces hydroxy groups with methoxy substituents. The nitro group further introduces electron-withdrawing effects, reducing solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP |
|---|---|---|---|---|
| N-(4-hydroxy-3,5-dimethylphenyl)benzamide | C₁₅H₁₅NO₂ | 241.29 | 4-OH, 3,5-dimethyl | ~1.8 |
| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | C₁₃H₈N₄O₇ | 332.22 | 3,5-NO₂, 4-NO₂ | ~2.1 |
| 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₆H₁₆N₂O₆ | 332.31 | 3,5-OCH₃, 4-OCH₃, 2-NO₂ | ~2.5 |
Key Observations :
- Hydroxy and methyl groups in the target compound balance moderate lipophilicity with hydrogen-bonding capacity.
- Nitro groups in analogs increase molecular weight and reduce solubility but enhance electron-deficient character for π-π stacking.
(a) Enzyme Binding and Selectivity
The 4-hydroxy-3,5-dimethylphenyl group in the benzophenone derivative () demonstrates steric control over enzyme-substrate interactions. This suggests that the target compound may exhibit selectivity for enzymes or receptors with larger active sites, such as cytochrome P450 isoforms, compared to nitro-substituted analogs that prioritize electronic interactions .
Biological Activity
N-(4-hydroxy-3,5-dimethylphenyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and an amide functional group, which contribute to its biological activity. The structural formula can be denoted as follows:
This compound is characterized by its ability to engage in hydrogen bonding due to the hydroxyl (-OH) and amide (-C(=O)NH-) groups, which can influence its interaction with various biological targets.
The biological activity of this compound is attributed to its interactions with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, where it may act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access.
- Protein Interactions : The hydroxyl group can form hydrogen bonds with amino acids in proteins, influencing protein conformation and function.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could play a role in reducing oxidative stress within cells.
Anticancer Properties
Research indicates that this compound may have anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can significantly reduce cell viability in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi:
- Bacterial Strains : It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent for bacterial infections.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial efficacy of this compound against common pathogens.
- The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL across various tested strains.
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a lead compound for the development of new drugs targeting specific diseases.
- Biological Studies : The compound is employed in studies related to enzyme kinetics and protein-ligand interactions.
Summary Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Enzyme Inhibition | Acts as a competitive inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
